molecular formula C9H13NO B8719132 2-Methyl-3-(pyridin-3-yl)propan-1-ol

2-Methyl-3-(pyridin-3-yl)propan-1-ol

Cat. No.: B8719132
M. Wt: 151.21 g/mol
InChI Key: LOZOUOOHQWUFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(pyridin-3-yl)propan-1-ol is a chiral pyridine-containing alcohol with a branched alkyl chain. Its structure combines a pyridine ring at the 3-position of a propanol backbone, with a methyl substituent at the adjacent carbon.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-3-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3

InChI Key

LOZOUOOHQWUFAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinyl Propanol Derivatives

3-(Pyridin-3-yl)propan-1-ol

  • Structure : A linear analog lacking the methyl branch.
  • Synthesis : Produced via reaction of 3-(pyridin-3-yl)propan-1-ol with SOCl₂ in dichloromethane, yielding 3-(3-chloropropyl)pyridine hydrochloride with 98% efficiency .
  • Applications : Primarily serves as a precursor for carboxylic acids (e.g., 4-(pyridin-3-yl)butyric acid) rather than direct catalytic use.
  • Key Difference : The absence of a methyl group reduces steric hindrance, making it less effective in enantioselective autocatalysis compared to branched derivatives .

2-Methyl-1-(pyridin-3-yl)propan-1-ol

  • Structure: Methyl group at position 2, pyridine at position 1 of the propanol chain.
  • Catalytic Role : Demonstrated enantioselective autocatalysis in the Soai reaction, achieving 47% enantiomeric excess (ee) when used as a chiral catalyst for pyridine-3-carboxaldehyde alkylation .
  • Comparison : The positional isomerism (pyridine at C1 vs. C3) alters substrate binding and stereochemical outcomes, highlighting the sensitivity of catalytic activity to substituent placement.

Halogenated and Substituted Derivatives

  • Examples: 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol (triple bond, Cl substituent) . 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (amino and iodine substituents) .
  • Amino groups introduce hydrogen-bonding capabilities, useful in coordination chemistry or drug design.

Comparison with Non-Pyridinyl Branched Alcohols

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structure : Branched dimethyl chain with a 3-tolyl (methylphenyl) group.
  • Applications : Regulated by IFRA for use in fragrances due to safety profiles, with recommended limits across product categories .
  • Key Contrast : Replacement of pyridine with a phenyl ring reduces nitrogen-mediated reactivity (e.g., hydrogen bonding or metal coordination), limiting catalytic utility but improving stability for consumer products.

2-Methyl-3-(naphthalen-1-yl)propan-1-ol

  • Structure : Naphthalene replaces pyridine, increasing aromatic bulk.
  • Physicochemical Properties : Higher molecular weight (200.28 g/mol vs. ~151.2 g/mol for the pyridinyl analog) and hydrophobicity .
  • Functional Implications : Enhanced lipophilicity may favor membrane penetration in biological applications but reduce solubility in polar solvents.

Tabulated Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application/Catalytic Performance Reference
2-Methyl-3-(pyridin-3-yl)propan-1-ol C9H13NO 151.2 Branched pyridinyl alcohol Potential chiral catalyst
3-(Pyridin-3-yl)propan-1-ol C8H11NO 137.2 Linear pyridinyl alcohol Precursor for carboxylic acids
2-Methyl-1-(pyridin-3-yl)propan-1-ol C9H13NO 151.2 Positional isomer 47% ee in Soai autocatalysis
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol C9H9ClNO 182.6 Halogenated, triple bond Unspecified (structural study)
2-Methyl-3-(naphthalen-1-yl)propan-1-ol C14H16O 200.3 Naphthalene-substituted Lipophilic applications

Research Findings and Functional Insights

  • Steric Effects : Branched derivatives like this compound exhibit superior stereochemical control in catalysis compared to linear analogs, as seen in Soai’s work .
  • Electronic Effects : Pyridine’s nitrogen atom enables coordination with metals (e.g., Zn in diisopropylzinc reactions), a feature absent in phenyl or naphthyl analogs .
  • Synthetic Challenges: Halogenated or amino-substituted pyridinyl alcohols require multi-step protocols, whereas simpler derivatives like 3-(pyridin-3-yl)propan-1-ol are synthesized efficiently via single-step reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.